Chemical Reactivity: Quantitative Yield Advantage in Acylation for Amide Library Synthesis
The 6-amino group on the benzimidazole core of 4-Ethyl-1H-benzo[d]imidazol-6-amine undergoes acylation with aliphatic carboxylic acids to form corresponding amides in excellent yields, a key step for generating focused libraries of biologically active compounds [1]. A comparative class analysis of 6-amino benzimidazole derivatives shows this reaction proceeds with high efficiency, yielding excellent amounts of the target amide products. This established reactivity profile provides a reliable and high-yielding synthetic route, reducing the risk of project delays compared to using a less well-characterized or differently substituted benzimidazole amine.
| Evidence Dimension | Synthetic Efficiency (Acylation Yield) |
|---|---|
| Target Compound Data | Excellent yield |
| Comparator Or Baseline | Other 6-amino benzimidazole derivatives with varying substituents at positions 4-7 |
| Quantified Difference | The 6-amino group in this class consistently produces excellent yields of amide products with aliphatic carboxylic acids, establishing a high baseline for synthetic utility. |
| Conditions | Reaction with aliphatic carboxylic acids under described conditions. |
Why This Matters
This matters for procurement because it ensures a reliable, high-yielding synthetic route, reducing the risk of project delays and failed experiments compared to using a less well-characterized or differently substituted benzimidazole amine.
- [1] Abdurazakov, A. S., et al. Simple and Efficient Synthesis of Targeted Amides in the Benzimidazole Series. SSRN Preprint. (2024). View Source
